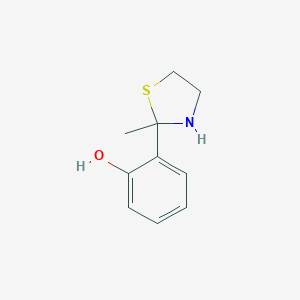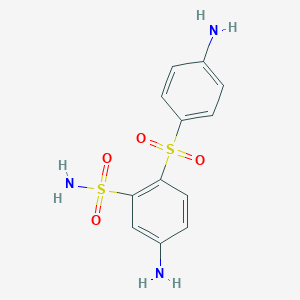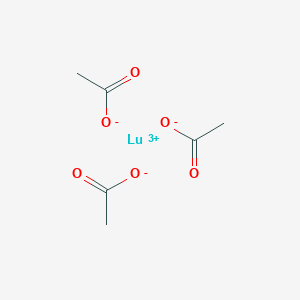
Lutetium(3+) acetate
Descripción general
Descripción
Lutetium(3+) acetate is a chemical compound that serves as a starting material for the synthesis of various lutetium complexes. It is often used in the preparation of lutetium-based phthalocyanines, coordination polymers, and other lutetium-containing materials. These compounds have applications in areas such as photodynamic therapy, solid-state lighting, and as potential photosensitizers for cancer treatment .
Synthesis Analysis
Lutetium(3+) acetate is utilized in the synthesis of substituted diphthalocyanine complexes through condensation reactions with dilithium phthalocyanines, leading to both symmetrical and unsymmetrical compounds . Additionally, it is used in the preparation of octakis(alkylthio)-substituted lutetium(III) bisphthalocyanines, which are highly soluble in common organic solvents . A novel lutetium(III) acetate phthalocyanine has been synthesized via a Suzuki-Miyaura coupling reaction, followed by quaternization to increase water solubility for photodynamic therapy applications .
Molecular Structure Analysis
The molecular structure of lutetium(3+) acetate-derived compounds has been characterized using various spectroscopic techniques. For instance, the octakis(alkylthio)-substituted lutetium(III) bisphthalocyanine crystallizes in the monoclinic space group C2/c, with specific cell parameters and a temperature-dependent magnetic susceptibility that aligns with one unpaired electron per molecular unit . The crystal structure of tris-(2,2,6,6-tetramethylheptane-3,5-dionato)lutetium(III) is orthorhombic, with a distorted trigonal prism formed by six oxygen atoms around the central lutetium ion .
Chemical Reactions Analysis
The chemical reactions involving lutetium(3+) acetate are diverse. For example, the thermal decomposition of lutetium(III) acetate tetrahydrate has been studied, revealing that it decomposes to anhydrous acetate and eventually to lutetium(III) oxide through an intermediate compound . The synthesis of lutetium(III) coordination polymers with 2,5-dihydroxybenzene-1,4-dicarboxylate anion has also been reported, resulting in three-dimensional metal-organic frameworks .
Physical and Chemical Properties Analysis
The physical and chemical properties of lutetium(3+) acetate-derived materials have been extensively studied. The thermal decomposition process of lutetium(III) acetate tetrahydrate involves a reversible transition and the release of acetone and carbon dioxide . The photophysical properties, such as fluorescence quantum yield and singlet oxygen generation, are crucial for applications in photodynamic therapy, with some lutetium phthalocyanines showing promising properties as potential photosensitizers . The magnetic and photoluminescent properties of lutetium(III) coordination polymers have also been investigated, demonstrating the potential for applications in magnetic and lighting technologies .
Aplicaciones Científicas De Investigación
-
Radiopharmaceutical Chemistry
- Lutetium, particularly its isotope lutetium-177 ([177 Lu]Lu 3+), has emerged as a significant player in the field of radiopharmaceuticals . Its unique properties and applications have made it a valuable tool in diagnostic imaging and targeted radiotherapy, especially in treating various cancers .
- The radioactive properties of these nuclides as well as their fundamental coordination chemistry are discussed in the field . The most effective chelators for each radiometal, the biological factors relating to their use in medicine, prominent examples of 177 Lu-labeled radiopharmaceuticals, potential pitfalls in their use, and tips for radiolabeling with these radionuclides are addressed .
- The results of using Lutetium in radiopharmaceuticals have been promising, transforming cancer treatment through targeted therapy and diagnostic advancements .
-
Chemical Reactions
-
Preparation of Lutetium Acetate
-
Production of Lutetium Fluoride
-
Gas Detection
-
Production of Lutetium Phosphate
-
Preparation of Uniform, Luminescent Nanoparticles
-
Preparation of Lutetium Bisphthalocyanine Thin Films
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
lutetium(3+);triacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Lu/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPHWTSLMNFNFB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Lu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9LuO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00890781 | |
| Record name | Acetic acid, lutetium(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydrate: White hygroscopic crystals; [Acros Organics MSDS] | |
| Record name | Lutetium(III) acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20711 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lutetium(3+) acetate | |
CAS RN |
18779-08-3 | |
| Record name | Acetic acid, lutetium(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018779083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, lutetium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, lutetium(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lutetium(3+) acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





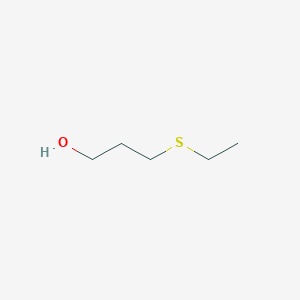


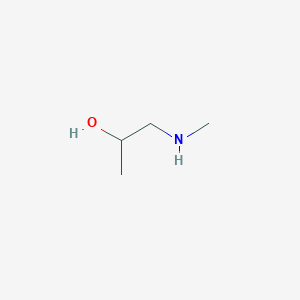
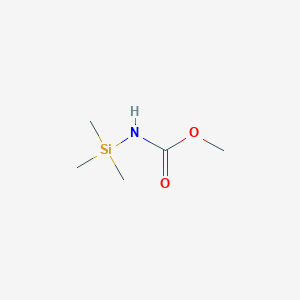
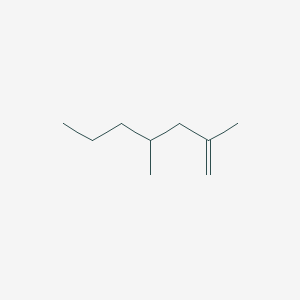


![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)

